5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid

pKa Acidity Electron-Withdrawing Effect

Researchers face poor aqueous solubility with lipophilic heterocyclic building blocks during early lead optimization. This 5-CF3 oxazole-4-carboxylic acid (CAS 1432678-50-6) solves that problem directly. - **Higher solubility:** logP 0.3 (vs. 1.39 for 2-CF3 regioisomer) reduces excipient needs - **Enhanced reactivity:** pKa 2.44 (vs. 3.39 for non-fluorinated analog) enables mild amide bond formation - **Reproducible handling:** 94-96°C melting point, crystalline solid for automated synthesis Supplied at 95% purity. For R&D use only.

Molecular Formula C5H2F3NO3
Molecular Weight 181.07 g/mol
CAS No. 1432678-50-6
Cat. No. B1457258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
CAS1432678-50-6
Molecular FormulaC5H2F3NO3
Molecular Weight181.07 g/mol
Structural Identifiers
SMILESC1=NC(=C(O1)C(F)(F)F)C(=O)O
InChIInChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)9-1-12-3/h1H,(H,10,11)
InChIKeyXRRZHYACDZYENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid: Identity & Baseline Profile


5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS 1432678-50-6) is a heterocyclic carboxylic acid building block featuring a trifluoromethyl-substituted oxazole core [1]. It is supplied as a solid with a purity of 95% and a melting point of 94–96°C [2]. The compound exhibits a predicted pKa of 2.44 ± 0.36 and a logP of 0.3 [3]. Its electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity in drug discovery contexts, making it a versatile intermediate for medicinal chemistry and agrochemical research [1].

Building Block Heterocyclic carboxylic acid for medicinal chemistry and agrochemical discovery
Electronic Profile Electron-withdrawing CF₃ group may enhance metabolic stability and binding affinity
Handling Form Crystalline solid with defined melting range supports accurate weighing and storage

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid: Irreplaceability


The specific 5-trifluoromethyl substitution on the oxazole-4-carboxylic acid scaffold confers a unique combination of electronic, steric, and physicochemical properties that cannot be replicated by regioisomers (e.g., 2-trifluoromethyl) or unsubstituted analogs. As shown by quantitative comparisons, the 5-CF3 isomer is more acidic (pKa ~2.44) than the parent oxazole-4-carboxylic acid (pKa ~3.39) and is significantly more polar (logP 0.3) than the 2-CF3 isomer (logP 1.39) [1]. These differences directly affect solubility, permeability, metabolic stability, and reactivity in subsequent functionalization steps, making the correct regioisomer non-negotiable for reproducible research and development.

Regioisomer Mismatch The 2-CF₃ isomer differs significantly in polarity (higher logP), altering solubility and partitioning behavior.
Unsubstituted Analog Parent oxazole-4-carboxylic acid is less acidic (higher pKa), reducing reactivity in amide coupling and salt formation.
Methyl Analog 2-Methyl-5-CF₃ analog has a lower melting point, which may affect solid-state stability and handling reproducibility.

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid: Differentiation Evidence


Enhanced Acidity vs. Unsubstituted Oxazole-4-Carboxylic Acid

The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly increases the acidity of the carboxylic acid moiety. The predicted pKa of 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is 2.44 ± 0.36 , while the parent unsubstituted oxazole-4-carboxylic acid has a predicted pKa of 3.39 ± 0.10 .

Acidity (pKa)
Cross-study comparable
Target: pKa 2.44 ± 0.36 Comparator (unsubstituted): pKa 3.39 ± 0.10 ΔpKa ≈ -0.95 (~9× more acidic, predicted)
Supports solubility in basic aqueous media and amide coupling reactivity
Predicted values; confirm experimentally for critical workflows
pKa Acidity Electron-Withdrawing Effect

Lower Lipophilicity vs. 2-Trifluoromethyl Regioisomer

The position of the trifluoromethyl group on the oxazole ring dramatically alters lipophilicity. 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid exhibits a logP of 0.3 [1], whereas the 2-trifluoromethyl regioisomer (CAS 1060816-01-4) has a logP of 1.39 .

Lipophilicity (logP)
Cross-study comparable
Target: logP 0.3 Comparator (2-CF₃ isomer): logP 1.39 ΔlogP = -1.09 (~12× less lipophilic)
Higher aqueous solubility and potentially lower nonspecific binding
Database values; verify under your experimental conditions
LogP Lipophilicity Regioisomer

Higher Melting Point vs. 2-Methyl-5-Trifluoromethyl Analog

The compound is a crystalline solid with a melting point of 94–96°C [1]. In contrast, the 2-methyl-5-trifluoromethyl analog (CAS 18955-88-9) melts at a lower temperature range of 61–64°C .

Melting Point
Cross-study comparable
Target: 94–96 °C Comparator (2-methyl-5-CF₃ analog): 61–64 °C ΔTm ≈ +30 °C
Improved solid-state stability and handling for reproducible synthesis
Standard laboratory conditions; confirm lot-specific behavior
Melting Point Solid Form Handling

Cytotoxicity LogP Optimum for 5-Trifluoromethyloxazoles

A quantitative structure-cytotoxicity relationship study on twelve 5-trifluoromethyloxazole derivatives revealed that maximal cytotoxic activity occurs at logP = 4.6 [1]. While this study did not include the specific 4-carboxylic acid analog, it establishes a class-level logP optimum for 5-CF3 oxazoles, providing a design benchmark for further functionalization.

Cytotoxicity QSAR
Class-level inference
LogP optimum for cytotoxicity = 4.6 (5-CF₃ oxazole derivatives)
Design benchmark for derivatization toward cytotoxic potency
QSAR model on 12 derivatives; not measured on parent acid
Cytotoxicity QSAR LogP

5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid: Verifiable Application Advantages


Aqueous Solubility and Polarity Optimization

The low logP (0.3) and enhanced acidity (pKa 2.44) of the 5-CF3 isomer make it a preferred carboxylic acid building block when higher aqueous solubility is required for early-stage lead optimization. Unlike the more lipophilic 2-CF3 regioisomer (logP 1.39), this compound offers better compatibility with aqueous formulation and reduces the need for solubilizing excipients [1].

Precursor for Amide Coupling in Drug Discovery

The increased acidity of the carboxylic acid group (pKa 2.44 vs. 3.39 for non-fluorinated analog) enhances reactivity in amide bond formation under mild conditions, facilitating the synthesis of diverse compound libraries for medicinal chemistry programs .

Crystalline Intermediate for Solid-Phase Synthesis

With a well-defined melting point (94–96°C) and solid crystalline form, this compound ensures accurate weighing and consistent reaction outcomes in automated synthesis platforms, outperforming lower-melting analogs that may be hygroscopic or prone to decomposition [2].

Reference Standard for Regioisomeric Purity Assessment

Given the distinct physicochemical properties (logP, pKa, and melting point) between the 5-CF3 and 2-CF3 isomers, this compound serves as an essential reference standard for developing analytical methods (e.g., HPLC, LC-MS) to quantify regioisomeric purity in bulk intermediates [3].

Application
Selection Property
Validation Focus
Aqueous solubility optimization in lead discovery
Low logP and enhanced acidity of 5-CF₃ isomer
Solubility profile and formulation compatibility assessment
Amide coupling for compound library synthesis
Increased carboxylic acid acidity vs. non-fluorinated analog
Coupling efficiency under mild conditions
Solid-phase and automated synthesis platforms
Defined melting point and crystalline solid form
Weighing accuracy and reaction consistency
Regioisomeric purity method development
Distinct physicochemical profile from other regioisomers
HPLC/LC-MS specificity for regioisomer quantification

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